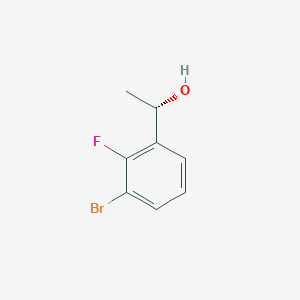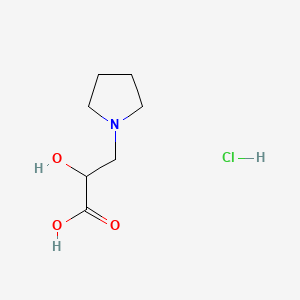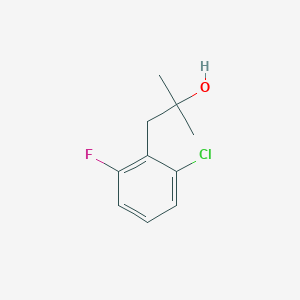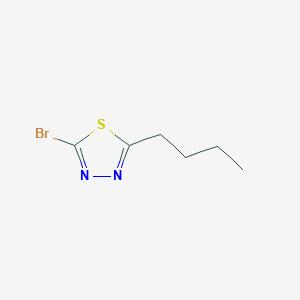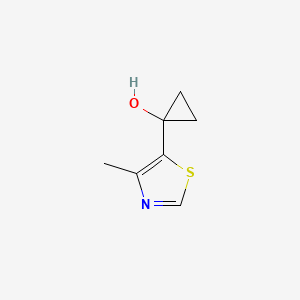
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . This compound features a cyclopropanol ring attached to a thiazole ring, which is substituted with a methyl group at the 4-position. The presence of both the cyclopropanol and thiazole moieties makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylthiazol-5-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable thiazole derivative. One common method is the reaction of 4-methylthiazole with a cyclopropanation reagent under controlled conditions. The reaction may involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiazole, followed by the addition of a cyclopropanation reagent like ethyl diazoacetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopropanol ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclopropanone or cyclopropanecarboxaldehyde.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylthiazol-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropanol moiety may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylthiazol-5-yl)ethanol: Similar structure but with an ethanol moiety instead of cyclopropanol.
1-(4-Methylthiazol-5-yl)propan-1-ol: Similar structure but with a propanol moiety instead of cyclopropanol.
1-(4-Methylthiazol-5-yl)butan-1-ol: Similar structure but with a butanol moiety instead of cyclopropanol.
Uniqueness
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol is unique due to the presence of the cyclopropanol ring, which imparts distinct chemical and biological properties compared to its analogs. The rigidity and strain of the cyclopropanol ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
1-(4-methyl-1,3-thiazol-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H9NOS/c1-5-6(10-4-8-5)7(9)2-3-7/h4,9H,2-3H2,1H3 |
Clave InChI |
ATFKCVAXKCYPOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





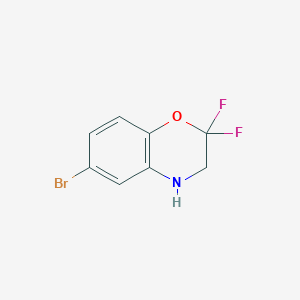
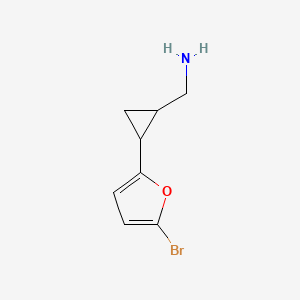
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
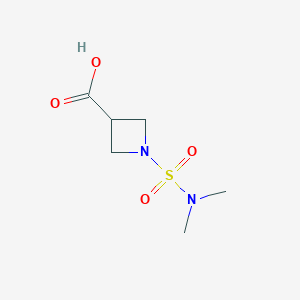
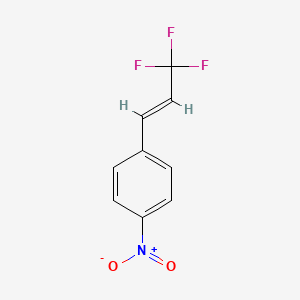
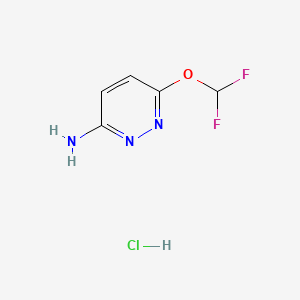
![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
